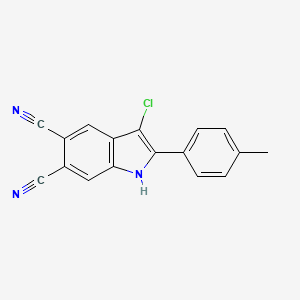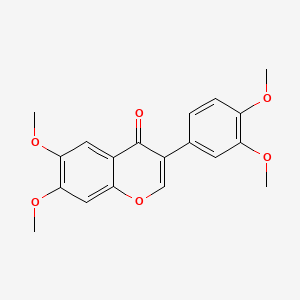![molecular formula C27H23BrN2O2S2 B11038518 [2-(4-bromophenyl)-8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro[1,2]thiazolo[5,4-c]quinolin-5(2H)-yl](4-methylphenyl)methanone](/img/structure/B11038518.png)
[2-(4-bromophenyl)-8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro[1,2]thiazolo[5,4-c]quinolin-5(2H)-yl](4-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-BROMOPHENYL)-8-METHOXY-4,4-DIMETHYL-1-THIOXO-1,4-DIHYDROISOTHIAZOLO[5,4-C]QUINOLIN-5(2H)-YLMETHANONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-8-METHOXY-4,4-DIMETHYL-1-THIOXO-1,4-DIHYDROISOTHIAZOLO[5,4-C]QUINOLIN-5(2H)-YLMETHANONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the isothiazoloquinoline core, followed by the introduction of the bromophenyl and methoxy groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENYL)-8-METHOXY-4,4-DIMETHYL-1-THIOXO-1,4-DIHYDROISOTHIAZOLO[5,4-C]QUINOLIN-5(2H)-YLMETHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing groups, while substitution could introduce new functional groups that modify the compound’s reactivity and properties.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-BROMOPHENYL)-8-METHOXY-4,4-DIMETHYL-1-THIOXO-1,4-DIHYDROISOTHIAZOLO[5,4-C]QUINOLIN-5(2H)-YLMETHANONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. Its structure suggests it could have interesting binding properties, making it a candidate for drug discovery and development.
Medicine
In medicine, 2-(4-BROMOPHENYL)-8-METHOXY-4,4-DIMETHYL-1-THIOXO-1,4-DIHYDROISOTHIAZOLO[5,4-C]QUINOLIN-5(2H)-YLMETHANONE could be investigated for its potential therapeutic effects. Its interactions with biological targets could lead to the development of new treatments for various diseases.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as enhanced stability, reactivity, or functionality. Its unique structure could make it valuable in the production of advanced polymers, coatings, or other specialized materials.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENYL)-8-METHOXY-4,4-DIMETHYL-1-THIOXO-1,4-DIHYDROISOTHIAZOLO[5,4-C]QUINOLIN-5(2H)-YLMETHANONE likely involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact mechanism would depend on the specific context in which the compound is used, such as its role in a chemical reaction or its therapeutic effects in a biological system.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-BROMOPHENYL)-8-METHOXY-4,4-DIMETHYL-1-THIOXO-1,4-DIHYDROISOTHIAZOLO[5,4-C]QUINOLIN-5(2H)-YLMETHANONE include other isothiazoloquinoline derivatives, as well as compounds with similar functional groups, such as bromophenyl and methoxy groups.
Uniqueness
What sets this compound apart is its specific combination of functional groups and its unique structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C27H23BrN2O2S2 |
|---|---|
Molecular Weight |
551.5 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-8-methoxy-4,4-dimethyl-1-sulfanylidene-[1,2]thiazolo[5,4-c]quinolin-5-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C27H23BrN2O2S2/c1-16-5-7-17(8-6-16)25(31)29-22-14-13-20(32-4)15-21(22)23-24(27(29,2)3)34-30(26(23)33)19-11-9-18(28)10-12-19/h5-15H,1-4H3 |
InChI Key |
QTSDEPWHZPMDNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C3=C(C=C(C=C3)OC)C4=C(C2(C)C)SN(C4=S)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 2-({2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B11038441.png)


![N-(furan-2-ylmethyl)-N~2~-[(4-methylcyclohexyl)carbonyl]isoleucinamide](/img/structure/B11038459.png)
![1-[2-(Morpholinomethyl)piperidino]-2-butyn-1-one](/img/structure/B11038471.png)
![2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11038473.png)
![4-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11038481.png)
![N-{3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl}-3,4,5-trimethoxybenzamide](/img/structure/B11038486.png)
![2-Chloro-N-({1-[(3-fluorophenyl)methyl]piperidin-4-YL}methyl)acetamide](/img/structure/B11038494.png)
![4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11038497.png)
![4'-amino-6'-[(2,3-dichlorophenyl)amino]-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B11038501.png)
![4-amino-N-[3-(trifluoromethyl)phenyl]-1,2-thiazole-3-carboxamide](/img/structure/B11038502.png)
![methyl 7-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-1,6-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate](/img/structure/B11038527.png)
![4-(3,4-dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11038528.png)
